molecular formula C14H9ClN2O B12631594 5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile CAS No. 919277-99-9

5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile

Cat. No.: B12631594
CAS No.: 919277-99-9
M. Wt: 256.68 g/mol
InChI Key: VPLVQURNCIWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile: is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzonitrile core linked to a cyclohexa-2,4-dien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitriles.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

919277-99-9

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

5-chloro-2-[(2-hydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H9ClN2O/c15-12-5-6-13(11(7-12)8-16)17-9-10-3-1-2-4-14(10)18/h1-7,9,18H

InChI Key

VPLVQURNCIWADD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)Cl)C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.